Ethyl 5-butyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-butyl-1H-pyrazole-4-carboxylate is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms adjacent to each other. This particular compound features an ethyl ester group attached to the pyrazole ring, which is substituted with a butyl group at the 5-position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as butylamine and ethyl acetoacetate.
Reaction Conditions: The reaction involves the condensation of butylamine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the pyrazole ring.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution typically requires strong acids like sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation: this compound can be oxidized to form 5-butyl-1H-pyrazole-4-carboxylic acid.
Reduction: Reduction can yield 5-butyl-1H-pyrazole-4-ol.
Substitution: Substitution reactions can lead to various substituted pyrazoles depending on the electrophile used.
Scientific Research Applications
Ethyl 5-butyl-1H-pyrazole-4-carboxylate has found applications in various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Pyrazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Some pyrazole derivatives are investigated for their potential use in treating diseases such as cancer and diabetes.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Ethyl 5-butyl-1H-pyrazole-4-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell wall synthesis. The molecular targets and pathways involved can vary widely based on the biological context.
Comparison with Similar Compounds
Ethyl 1H-pyrazole-4-carboxylate: Similar structure but lacks the butyl group.
Ethyl 5-amino-1H-pyrazole-4-carboxylate: Contains an amino group instead of a butyl group.
Ethyl 5-phenyl-1H-pyrazole-4-carboxylate: Contains a phenyl group instead of a butyl group.
Uniqueness: Ethyl 5-butyl-1H-pyrazole-4-carboxylate is unique due to its butyl group, which can influence its physical, chemical, and biological properties compared to other pyrazole derivatives.
This comprehensive overview provides a detailed insight into this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 5-butyl-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-3-5-6-9-8(7-11-12-9)10(13)14-4-2/h7H,3-6H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKLDKGLONDLHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C=NN1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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